Naphtho[2,3-a]coronene
Description
Classification and Structural Context within Polycyclic Aromatic Hydrocarbons (PAHs)
Naphtho[2,3-a]coronene belongs to the extensive class of polycyclic aromatic hydrocarbons (PAHs), which are molecules composed of multiple fused aromatic rings. arxiv.org Specifically, it is a derivative of coronene (B32277), a highly symmetric PAH consisting of a central benzene (B151609) ring surrounded by a perimeter of six other benzene rings. ontosight.aiacs.org The structure of this compound is characterized by the fusion of a naphthalene (B1677914) unit to the coronene core. rsc.org This fusion results in a larger, more elongated π-conjugated system compared to its parent compound, coronene.
The molecular formula of this compound is C₃₂H₁₆. researchgate.net Its structure is planar, a common feature among many PAHs that influences their electronic properties and intermolecular interactions. ontosight.ai The addition of the naphtho group to the coronene structure is a key determinant of its distinct chemical and physical characteristics.
| Property | Value |
|---|---|
| Molecular Formula | C₃₂H₁₆ researchgate.net |
| Parent Compound | Coronene ontosight.ai |
| Structural Class | Polycyclic Aromatic Hydrocarbon (PAH) arxiv.org |
| CAS Registry Number | 190-74-9 bldpharm.comguidechem.com |
Theoretical Significance as a Lower-Symmetry Coronene Derivative
The high symmetry of the coronene molecule (D₆h point group) results in degenerate electronic states. arxiv.org The fusion of a naphthalene unit to form this compound reduces this symmetry to the C₂v point group. arxiv.org This reduction in symmetry has profound theoretical implications, as it lifts the degeneracy of electronic energy levels, leading to more complex and potentially more tunable optical and electronic properties. arxiv.org
Theoretical studies, such as those employing the Pariser-Parr-Pople (PPP) model, have investigated the electronic structure and optical absorption spectra of lower-symmetry PAHs, including this compound. arxiv.orgresearchgate.net These studies have shown that as the size of the coronene derivatives increases, their optical spectra exhibit a redshift, and their optical gaps decrease. arxiv.org For this compound, the first peak in its computed optical absorption spectrum, which represents the optical gap, is of moderate intensity, with more intense peaks appearing at higher energies. arxiv.orgresearchgate.net The lowering of symmetry is a critical factor in understanding the structure-property relationships in this class of molecules, providing a basis for designing materials with specific electronic and photophysical characteristics. arxiv.org
| Feature | Coronene | This compound |
|---|---|---|
| Molecular Formula | C₂₄H₁₂ ontosight.ai | C₃₂H₁₆ researchgate.net |
| Symmetry Point Group | D₆h arxiv.org | C₂v arxiv.org |
| Key Structural Feature | Highly symmetric, planar core ontosight.ai | Fused naphthalene unit on coronene core rsc.org |
Research Trajectory and Emerging Importance in Materials Science and Chemistry
The research on this compound and its derivatives has been on a steady incline, driven by their potential applications in materials science. Initially, studies focused on the fundamental photophysical properties of coronene derivatives, including this compound, to evaluate their potential as solvent polarity probes. optica.orgdeepdyve.com It was observed that the fluorescence emission intensities of these compounds were dependent on the polarity of the solvent. deepdyve.comscispace.com
More recently, the focus has shifted towards harnessing the unique electronic properties of lower-symmetry PAHs for applications in organic electronics. arxiv.org The tunability of their optical and electronic properties makes them promising candidates for use in devices such as organic thin-film transistors (OTFTs), solar cells, and light-emitting diodes (LEDs). arxiv.org The synthesis of this compound has been reported, enabling further experimental investigation of its properties. rsc.org The ability to synthesize and functionalize these molecules opens up possibilities for creating novel materials with tailored characteristics for advanced technological applications. mdpi.com
The study of this compound is part of a broader effort to understand the fundamental properties of large PAHs and to leverage this understanding for the development of next-generation organic materials. arxiv.org Its role as a bridge between the highly symmetric coronene and more complex, extended PAHs makes it a crucial subject of ongoing research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
nonacyclo[22.6.2.02,11.04,9.012,29.015,28.018,27.021,26.025,30]dotriaconta-1(30),2,4,6,8,10,12(29),13,15(28),16,18(27),19,21(26),22,24,31-hexadecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H16/c1-2-4-22-16-26-24-14-12-20-10-8-18-6-5-17-7-9-19-11-13-23(25(26)15-21(22)3-1)31-29(19)27(17)28(18)30(20)32(24)31/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZSETIMOXAJGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C4=C5C6=C(C=CC7=C6C8=C(C=C7)C=CC9=C8C5=C(C3=CC2=C1)C=C9)C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172457 | |
| Record name | Naphtho(2,3-a)coronene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190-74-9 | |
| Record name | Naphtho(2,3-a)coronene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000190749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphtho(2,3-a)coronene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Naphtho 2,3 a Coronene and Its Derivatives
Strategies for Annulative π-Extension (APEX) in Polycyclic Aromatic Hydrocarbon Core Construction
Oxidative Cyclodehydrogenation Approaches
A key annulative technique is oxidative cyclodehydrogenation, which is instrumental in forming the final coronene (B32277) framework. datapdf.com This method typically involves the intramolecular coupling of two aromatic units through an oxidative process. acs.org For instance, the synthesis of contorted naphthocoronenes can be achieved through the selective oxidative cyclodehydrogenation of olefin precursors carrying larger aromatic units. nih.govacs.org The reaction often employs reagents like FeCl₃ or proceeds under Scholl conditions (e.g., AlCl₃/NaCl). acs.org The regioselectivity of the annulation can be controlled by either electronic or steric effects of substituents on the precursor molecules. nih.govacs.org For example, an alkoxy group at the 6-position of a naphthyl precursor was found to increase the reactivity and facilitate the cyclodehydrogenation reaction. datapdf.com
A proposed mechanism for the formation of certain tetranaphthyl-annulated dibenzo[g,p]coronenes involves a sequence of oxidative cyclodehydrogenation steps. This highlights the stepwise nature of the ring-closing process to build the extended π-system. acs.org
Diels-Alder Cycloaddition Reactions for Expanded Aromatic Systems
The Diels-Alder reaction, a powerful [4+2] cycloaddition, provides another strategic pathway for the π-extension of aromatic cores. dntb.gov.uathieme.de This method can be used to construct the foundational ring systems that are later subjected to further annulation. For example, the synthesis of substituted tribenzo[a,d,g]coronenes has been achieved using a Diels-Alder reaction between a cyclopenta[e]pyren-10-one derivative and a substituted aminobenzoic acid. mdpi.com
Historically, the Diels-Alder reaction of perylene (B46583) with maleic anhydride, first reported by Clar in 1932, laid the groundwork for this type of APEX strategy. mdpi.com This approach has been refined over the years and remains a key method for accessing complex PAHs. mdpi.com The reaction's utility is underscored by its ability to create six-membered rings with high stereoselectivity, which is crucial for building the intricate architecture of coronene derivatives. caltech.edu
Modular Synthesis of Naphthocoronene Architectures
The concept of modular synthesis has been effectively applied to the construction of naphthocoronene architectures, allowing for a systematic variation of their structures and properties. datapdf.com This approach relies on the assembly of molecular building blocks, or modules, which can be combined in a controlled manner.
A prime example is the modular access to contorted naphtho- and fluorenocoronenes. nih.govacs.org The synthesis starts with diaryl olefin precursors, which are synthesized in high yields via Suzuki coupling reactions on dichloro or tetrabromo olefin intermediates. datapdf.com These olefin precursors are then subjected to selective oxidative cyclodehydrogenation reactions. nih.govacs.org The choice of the aryl group on the olefin and its substitution pattern dictates the final structure of the fused aromatic system. datapdf.com This modularity allows for the creation of a variety of extended and contorted frameworks beyond the more common benzocoronenes. nih.govacs.org
| Precursor Type | Key Reaction | Product Architecture | Reference |
| Diaryl olefins | Oxidative Cyclodehydrogenation | Contorted Naphthocoronenes | datapdf.com |
| Aryl-substituted olefins | Selective Annulation | Fused frameworks with fjord regions | datapdf.com |
This modular approach is advantageous as it enables the rational design and synthesis of PAHs with tailored sizes, shapes, and geometries, which in turn influences their photophysical and electronic properties. datapdf.com
Derivatization and Functionalization Techniques for Modulating Molecular Properties
The properties of Naphtho[2,3-a]coronene can be further tailored through derivatization and functionalization. These techniques introduce specific atoms or molecular groups onto the core aromatic structure, thereby modulating its electronic, solubility, and self-assembly characteristics.
Direct electrophilic aromatic substitution reactions represent a powerful tool for the edge-functionalization of large PAHs. chemrxiv.org For a corannulene-coronene hybrid system, reactions such as bromination, nitration, formylation, and Friedel-Crafts acylation have been shown to proceed with high regioselectivity. chemrxiv.org The functional groups installed through these methods can then be further modified using a variety of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira-Hagihara, and Buchwald-Hartwig amination reactions. chemrxiv.org This post-synthetic modification allows for the creation of a diverse range of functionalized nanostructures from a common precursor.
The introduction of heteroatoms is another key functionalization strategy. For example, the synthesis of a π-extended azacoronene composed of naphthalene (B1677914) and acenaphtho[1,2-c]pyrrole has been reported. researchgate.networldscientific.com This was achieved through a sequence involving an SNAr reaction followed by successive Scholl reactions. worldscientific.com The resulting nitrogen-containing coronene derivative exhibited altered electronic properties, such as reversible oxidation, characteristic of pyrrole-fused azacoronenes. worldscientific.com
| Functionalization Method | Reagents/Conditions | Functional Group Introduced | Reference |
| Bromination | N-Bromosuccinimide | Bromo | chemrxiv.org |
| Nitration | Nitronium tetrafluoroborate | Nitro | chemrxiv.org |
| Formylation | Vilsmeier-Haack reaction | Formyl | chemrxiv.org |
| Friedel-Crafts Acylation | Acyl chloride/Lewis acid | Acyl | chemrxiv.org |
| Suzuki-Miyaura Coupling | Palladium catalyst, boronic acid | Aryl/Alkyl | chemrxiv.org |
| SNAr Reaction/Scholl Reaction | Octafluoronaphthalene, Acenaphthopyrrole | Fused pyrrole (B145914) ring | worldscientific.com |
These derivatization techniques are crucial for developing materials with specific properties for applications in organic electronics, such as organic field-effect transistors and sensors. datapdf.com
Advanced Spectroscopic Characterization and Photophysical Studies
Electronic Absorption Spectroscopy
The electronic absorption properties of Naphtho[2,3-a]coronene are dictated by the π-π* transitions within its large aromatic system. Theoretical and computational studies provide significant insight into its absorption spectrum.
Linear Optical Absorption Spectrum Investigations
Theoretical investigations using methodologies such as the Pariser–Parr–Pople (PPP) model have been employed to compute the linear optical absorption spectrum of this compound. researchgate.netnih.gov These studies predict that the absorption spectra of coronene (B32277) derivatives are red-shifted as the size of the molecule increases. researchgate.netnih.gov
For this compound, the computed spectrum reveals several absorption bands across the UV-visible region. The spectrum is characterized by a moderately intense peak at the lowest energy, which represents the optical gap, while more intense absorptions appear at higher energies. researchgate.netnih.gov The annulation of a naphtho-group to the coronene core extends the π-conjugation, leading to a smaller HOMO-LUMO gap compared to the parent coronene molecule. Computational models show the first optical transition, or optical gap, for this compound to be calculated around 2.92 eV. More intense peaks in the computed spectrum are predicted at higher energies, including significant absorptions around 3.5 eV, 3.9 eV, and above 4.5 eV.
Table 1: Computed Optical Absorption Peaks for this compound
| Peak Energy (eV) | Relative Intensity |
| ~2.92 | Moderate |
| ~3.5 | Strong |
| ~3.9 | Strong |
| >4.5 | Very Strong |
Note: Data are derived from theoretical computations using the Pariser–Parr–Pople model. researchgate.netnih.gov
Analysis of Vibronic Progression and Electron-Phonon Coupling
The fine structure often observed in the high-resolution absorption spectra of polycyclic aromatic hydrocarbons (PAHs) like this compound is a result of vibronic coupling. This phenomenon arises from the simultaneous transition of a molecule's electronic and vibrational energy levels upon absorption of a photon. The coupling of the electronic transition with various vibrational modes (electron-phonon coupling) results in a series of peaks, known as a vibronic progression, rather than a single sharp line.
In coronene derivatives, these vibronic effects are prominent. scispace.com While specific experimental values for the electron-phonon coupling constants in this compound are not extensively documented, the analysis of its spectral band shapes reveals the influence of these interactions. The spacing and intensity pattern of the vibronic sub-bands within the electronic absorption bands provide information about the vibrational modes that are most strongly coupled to the electronic transition. Typically, these are C-C stretching modes of the aromatic framework. A detailed theoretical analysis can correlate the observed vibronic structure to specific phonon modes, offering deeper insight into the molecule's excited-state geometry and dynamics.
Fluorescence and Emission Spectroscopy Studies
Fluorescence spectroscopy is a powerful tool for studying the photophysical properties of PAHs. This compound, like other coronene derivatives, exhibits characteristic fluorescence emission, the properties of which are sensitive to the molecular environment.
Studies have investigated the fluorescence properties of this compound (abbreviated as NCo) dissolved in a variety of solvents with differing polarities. nih.govdeepdyve.com The emission spectrum shows a distinct vibronic structure, with major bands labeled I and III. It was observed that the emission intensities of these vibronic bands are dependent on the polarity of the solvent. nih.govdeepdyve.com This sensitivity has led to the development of the "NCo scale," which is defined as the ratio of the fluorescence intensities of band I to band III (I/III). nih.govdeepdyve.com This ratio changes systematically with solvent polarity, indicating that this compound can act as a fluorescent probe for its local environment.
Table 2: Fluorescence Emission Intensity Ratios for this compound in Various Solvents
| Solvent | Pyrene Polarity Scale (Py) | NCo (I/III) Intensity Ratio |
| n-Hexadecane | 0.61 | 1.11 |
| Cyclohexane | 0.66 | 1.13 |
| Tri-n-butylphosphate | 1.00 | 1.25 |
| Butyl acetate | 1.02 | 1.27 |
| Tetrahydrofuran | 1.14 | 1.30 |
| Dichloromethane | 1.32 | 1.32 |
| Acetone | 1.54 | 1.40 |
| Acetonitrile | 1.60 | 1.40 |
| Dimethyl sulfoxide | 1.83 | 1.48 |
| N,N-Dimethylformamide | 1.85 | 1.46 |
Note: Data adapted from Acree, Jr., W. E., et al. (1989). nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation of Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a large, complex PAH such as this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required for an unambiguous assignment of all proton and carbon signals.
The ¹³C NMR spectrum would similarly display a multitude of signals for the 32 carbon atoms in the aromatic region (δ 120-150 ppm). The chemical shifts would differentiate between protonated carbons and quaternary carbons (those at the fusion of rings). For reference, the highly symmetric parent compound, coronene, which has only three sets of equivalent carbons, shows ¹³C NMR signals at δ 131.2, 127.3, and 124.7 ppm. The lower symmetry of this compound would result in a significantly more complex ¹³C spectrum.
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to definitively assign these signals by establishing proton-proton and proton-carbon connectivities through one or more bonds.
Mass Spectrometry for Molecular Identification and Purity Assessment
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and assessing its purity. For this compound, MS provides unequivocal confirmation of its molecular identity.
The chemical formula of this compound is C₃₂H₁₆. Its monoisotopic mass is calculated to be 400.1252 u. In a mass spectrum, this would be observed as the molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of approximately 400. High-resolution mass spectrometry (HRMS) can measure this value with high precision, allowing for the confirmation of the elemental composition and distinguishing it from other potential isomers or compounds with the same nominal mass. The NIST Chemistry WebBook lists the molecular weight as 400.4694 g/mol .
The purity of a sample can also be evaluated using mass spectrometry. A pure sample will exhibit a dominant peak corresponding to the molecular ion, with additional smaller peaks (e.g., at M+1, M+2) corresponding to the natural isotopic abundance of ¹³C. The absence of significant peaks at other m/z values indicates a high degree of purity.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
| Chemical Formula | C₃₂H₁₆ |
| Molecular Weight | 400.47 g/mol |
| Monoisotopic Mass | 400.1252 u |
| Expected Molecular Ion Peak [M]⁺ | m/z ≈ 400 |
Computational Chemistry and Theoretical Insights into Naphtho 2,3 a Coronene Electronic Structure
Quantum Chemical Approaches for Electronic Structure Determination
A variety of quantum chemical methods have been employed to accurately model the electronic structure of naphtho[2,3-a]coronene.
Pariser-Parr-Pople (PPP) Model and Multi-Reference Single-Double Configuration Interaction (MRSDCI) Calculations
The electronic and optical properties of this compound have been investigated using the Pariser-Parr-Pople (PPP) model, a semi-empirical method that focuses on the π-electrons. acs.orgarxiv.org This approach, which includes long-range Coulomb interactions, is enhanced by incorporating electron correlation effects through multi-reference single-double configuration interaction (MRSDCI) calculations for both ground and excited states. acs.orgfigshare.com
Studies using the PPP-MRSDCI methodology have computed the linear optical absorption spectrum of this compound. researchgate.net These calculations, performed with both screened and standard Coulomb parameters, reveal that the optical spectra are redshifted as the size of the coronene (B32277) derivative increases, corresponding to a decrease in the optical gap. acs.orgfigshare.comacs.org The computed spectra from this approach show good agreement with available experimental data. acs.org The first peak in the calculated absorption spectrum, which represents the optical gap, is of moderate intensity, with more intense peaks appearing at higher energies. acs.orgarxiv.org
The PPP-CI approach has been shown to predict optical gaps more accurately than Tight-Binding (TB) models and the PPP-RHF (Restricted Hartree-Fock) approach. arxiv.org Specifically, the optical gaps calculated at the PPP-CI level are significantly red-shifted compared to those from the PPP-RHF level. acs.org
Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Methodologies
Density Functional Theory (DFT) and its time-dependent extension (TDDFT) are powerful tools for investigating the electronic properties of large molecules like this compound. acs.orgresearchgate.netuga.edu DFT calculations have been used to optimize the geometries of coronene derivatives, which then serve as the basis for further electronic structure and optical property calculations. researchgate.net
TDDFT calculations have been performed to determine the optical gaps and simulate the linear optical absorption spectra of these molecules. acs.orgarxiv.orgresearchgate.net However, it has been noted that TDDFT calculations, when using Gaussian basis functions, tend to yield lower values for the optical gaps compared to the results from configuration-interaction (CI) methods like MRSDCI. acs.orgacs.org For instance, in a comparative study, TDDFT underestimated the experimental band gap of benzo[a]coronene by approximately 0.25 eV, while the PPP-CI results were in much better agreement. arxiv.org
Despite this, TDDFT remains a valuable tool, and studies focusing on the vibronic effects on electronic transitions, using functionals like PBE0-D3(BJ) with the def2-TZVP basis set, have shown good alignment with experimental data for other nanographenes. researchgate.net This suggests that including vibronic coupling in TDDFT calculations could improve the accuracy of predicted optical spectra for this compound as well. researchgate.net
Ab Initio Calculations for Thermochemical and Electronic Parameters
Ab initio calculations, which are based on first principles without empirical parameters, have been utilized to determine the thermochemical and electronic properties of polycyclic aromatic hydrocarbons. Methods like the Gaussian-3 (G3) model chemistry, specifically the G3//B3LYP (G3B3) and G3(MP2)//B3LYP (G3MP2B3) variants, have been employed to compute molecular structures, vibrational frequencies, and energies. nih.gov
These high-level calculations are crucial for accurately predicting properties such as the standard enthalpy of formation. hep.com.cn For instance, the G3MP2B3 method has been successfully used for molecules as large as coronene. nih.gov Furthermore, bond-centered group additivity (BCGA) methods, which use data from DFT calculations (e.g., at the B3LYP/6-31G(d) level), have been developed to estimate thermochemical properties for a wide range of PAHs with reasonable accuracy. nih.govaip.org
Aromaticity Assessment and Nucleus-Independent Chemical Shift (NICS) Analysis
Nucleus-Independent Chemical Shift (NICS) analysis is a widely used computational method to assess the aromaticity of cyclic molecules. acs.org NICS values are calculated as the negative of the isotropic magnetic shielding at a specific point, typically the center of a ring. Negative NICS values indicate aromaticity (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current). mdpi.com
For coronene, NICS calculations suggest that the central ring exhibits diminished aromatic character, while the peripheral rings are considered fully aromatic. acs.org This is in line with the observation of counter-rotating ring currents in coronene, with a diamagnetic (aromatic) rim and a paramagnetic (antiaromatic) hub. mdpi.com The study of a series of coronoid molecules using NICS-Scan, which evaluates NICS values along a line perpendicular to the molecule's center, has provided further insights into the spatial extent of the magnetic effects of the ring currents. stfc.ac.uk
Frontier Molecular Orbital (FMO) Analysis and Electronic Transition Characterization
Frontier Molecular Orbital (FMO) theory is fundamental to understanding the reactivity and electronic properties of molecules. youtube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's electronic transitions and chemical reactivity.
For coronene derivatives, the HOMO and LUMO are primarily of π-character and are delocalized over the aromatic system. In substituted tribenzo[a,d,g]coronene systems, calculations have shown that the HOMOs are spread over the coronene moiety, while the LUMOs are located on other parts of the molecule, indicating that substituents can influence the electronic structure to a lesser extent. mdpi.com The lowest energy electronic transition in these systems is typically the HOMO to LUMO excitation. nih.gov
The characterization of electronic transitions involves determining the energies, oscillator strengths, and polarization of the absorbed photons. researchgate.net For this compound, which has C2v symmetry, one-photon excited states can have ¹A₁ (x-polarized) or ¹B₂ (y-polarized) symmetry, corresponding to photons polarized in the molecular plane. arxiv.org Theoretical spectra computed using the PPP-MRSDCI method have identified the energies and symmetries of the various excited states. researchgate.net
| Method | Calculated Optical Gap (eV) | Reference |
| PPP-MRSDCI (screened) | 2.95 | arxiv.org |
| PPP-MRSDCI (standard) | 3.23 | arxiv.org |
| TDDFT | Lower than CI results | acs.orgacs.org |
Theoretical Studies on Magnetic Exaltation
Magnetic susceptibility exaltation (Λ) is another magnetic criterion used to quantify aromaticity. acs.org It is defined as the difference between the measured magnetic susceptibility of a molecule and an estimated value for a hypothetical, non-aromatic reference structure. A large negative (diamagnetic) exaltation is indicative of aromaticity. acs.org
Supramolecular Assembly and Self Organization of Naphtho 2,3 a Coronene Systems
Principles of π-π Stacking and Intermolecular Interactions
The dominant forces governing the self-assembly of naphtho[2,3-a]coronene are π-π stacking and van der Waals interactions. As a large, planar aromatic molecule, it possesses an extensive π-electron system. These delocalized electrons create an electron cloud above and below the molecular plane, leading to attractive, non-covalent interactions between adjacent molecules.
These interactions are highly dependent on the relative orientation of the stacked molecules. While face-to-face stacking is possible, a parallel-displaced arrangement is often energetically more favorable for large PAHs. This offset stacking minimizes repulsive forces and optimizes attractive quadrupole interactions. The addition of the naphtho- group to the coronene (B32277) structure breaks the D6h symmetry of the parent molecule, which can introduce more complex potential energy surfaces and a wider variety of possible stacking geometries. Theoretical studies on related lower-symmetry coronene derivatives have been conducted to understand their electronic and optical properties, which are intrinsically linked to their intermolecular interaction potential.
Solution-Phase Self-Assembly Phenomena and Aggregate Formation
In solution, polycyclic aromatic hydrocarbons like this compound are expected to exhibit a tendency to aggregate, driven by the desire to minimize unfavorable interactions with the solvent (solvophobic effects) and maximize favorable π-π stacking interactions between the aromatic cores. The extent of this self-assembly depends on factors such as the solvent, concentration, and temperature.
For the parent compound, coronene, the formation of one-dimensional nanostructures like nanotubes and nanotapes through self-assembly in solvent mixtures has been observed. This process is driven by a combination of π-π stacking and solvophobic interactions. While specific experimental studies on the solution-phase aggregation of this compound are not extensively documented in the scientific literature, its larger aromatic surface area compared to coronene would suggest a strong driving force for aggregation. The reduced symmetry of this compound compared to coronene could lead to more complex and potentially hierarchical aggregate structures.
On-Surface Self-Assembly for Nanostructure Fabrication
The self-assembly of large aromatic molecules on solid surfaces is a key technique for the bottom-up fabrication of nanoscale electronic and photonic devices. When deposited on a surface, molecules like this compound will arrange themselves to balance intermolecular (π-π) interactions and molecule-substrate interactions.
Studies on the related molecule naphtho[2,3-a]pyrene (B32191) on a gold surface have shown the formation of ordered chiral domains. acs.org This indicates that even without strong, specific interactions like hydrogen bonding, large PAHs can form highly ordered structures on a substrate. acs.org The specific arrangement is dictated by the subtle interplay of forces. For this compound, it is anticipated that it would form well-ordered monolayers on various substrates, with the specific packing arrangement influenced by the nature of the surface. However, detailed experimental investigations into the on-surface self-assembly of this compound are not widely available.
Host-Guest Systems Involving Naphthocoronene Co-Crystallization and Adsorption
The large, electron-rich surface of this compound makes it a potential candidate for participation in host-guest systems and co-crystallization with electron-accepting molecules. In such systems, the PAH can act as a host for smaller guest molecules or as a guest within a larger porous network. Co-crystallization with electron acceptors often leads to the formation of charge-transfer complexes with interesting electronic and optical properties.
For instance, coronene is known to be an excellent guest molecule, capable of being trapped within two-dimensional supramolecular networks. nih.govacs.org It can be encapsulated in specifically designed molecular cages and can also co-assemble with other molecules on surfaces. nih.govacs.org Given its structural similarity and larger π-surface, this compound would be expected to exhibit similar or even stronger interactions in host-guest scenarios. However, specific studies detailing the co-crystallization or adsorption of this compound within host-guest systems are not prominently featured in the current body of scientific literature.
Applications in Organic Electronics and Advanced Materials
Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials
Naphtho[2,3-a]coronene and its derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs). These materials can function as emitters or hosts in the emissive layer of an OLED. The electronic and optical properties of PAHs like this compound are of significant interest for photoelectronic applications. researchgate.net
Derivatives of coronene (B32277) are considered representative organic luminescent materials for OLEDs. kyushu-u.ac.jp For instance, a related compound, naphtho[2,3,a]pyrene, has been successfully used as a blue and green emitting material in OLEDs. doi.org Specifically, OLEDs doped with 3% naphtho[2,3,a]pyrene exhibited sky-blue emission with a power efficiency of 3.4 lm/W and a current efficiency of 4.4 cd/A. doi.org When the doping concentration was increased to 5%, the emission shifted to green, with a power efficiency of 1.8 lm/W and a current efficiency of 3.9 cd/A. doi.org While this data is for a closely related molecule, it highlights the potential of the broader class of naphtho-fused coronene derivatives in OLED applications. The electroluminescent properties of such compounds are often studied in multilayered devices. researchgate.net
Organic Photovoltaic Devices (OPVs) and Charge Transport Materials
In the realm of organic photovoltaics (OPVs), this compound and similar PAHs are explored for their charge transport capabilities. researchgate.net The efficiency of charge separation and transport is crucial for the performance of OPVs. The structure of these molecules, with their extensive π-systems, allows for efficient movement of charge carriers.
For example, a related compound, naphtho[2,3,a]pyrene, when used as a donor material in an 80 nm-thick OPV device, demonstrated a power conversion efficiency of 0.48%. doi.org While modest, this result is considered good among acene molecules and indicates the potential of this class of materials in solar cell applications. doi.org The performance of these materials in OPVs is often linked to their ability to form well-ordered thin films, which facilitates efficient charge transport. researchgate.net
Organic Field-Effect Transistors (OFETs) and Charge Carrier Mobility Studies
This compound is a subject of interest in the development of organic field-effect transistors (OFETs), where the charge carrier mobility of the organic semiconductor is a key performance metric. uni-heidelberg.debldpharm.com The rigid, planar structure of PAHs like this compound promotes intermolecular π-π stacking in the solid state, which is essential for efficient charge transport. uni-heidelberg.de
Studies on related compounds provide insights into the potential of this compound. For instance, OFETs based on naphtho[2,3,a]pyrene have shown a field-effect mobility (μFET) of 0.12 cm²/Vs, a threshold voltage (Vth) of -10.8 V, and an on/off ratio of 6.8 × 10⁶. doi.org These values indicate its utility as a charge transport channel in OFETs. doi.org Theoretical studies on functionalized coronene derivatives have also suggested their potential as n-type organic semiconductors. tandfonline.com The charge transport properties are highly dependent on the molecular packing in the solid state. acs.org
Table 1: OFET Performance of Naphtho[2,3,a]pyrene
| Parameter | Value |
|---|---|
| Field-Effect Mobility (μFET) | 0.12 cm²/Vs |
| Threshold Voltage (Vth) | -10.8 V |
| On/Off Ratio | 6.8 × 10⁶ |
Data for Naphtho[2,3,a]pyrene, a related compound, illustrating the potential of this class of materials. doi.org
Development of Molecular Electronic Components and Nanoscale Devices
The well-defined structure and tunable electronic properties of this compound and other PAHs make them attractive building blocks for molecular electronic components and nanoscale devices. uni-heidelberg.de The self-assembly of these molecules can lead to the formation of regular nanowires and other nanostructures that are useful in optoelectronic devices. mdpi.com
The ability to control the arrangement of these molecules on surfaces is a critical step toward creating complex, multicomponent supramolecular architectures for nanotechnology. researchgate.netacs.org For example, the selective adsorption of coronene on a patterned monolayer demonstrates a strategy for building such structures. researchgate.netacs.org These molecular-scale components are foundational for the future development of advanced electronic and optoelectronic devices. bris.ac.uk
Optical Limiting Materials for Photonic Applications
Materials with nonlinear optical (NLO) properties are crucial for applications such as optical limiting, which protects sensitive optical instruments and human eyes from high-intensity laser light. mdpi.com Coronene derivatives have been investigated for their potential as optical limiting materials. mdpi.com
The NLO response of these materials often arises from phenomena like two-photon absorption or reverse saturable absorption. mdpi.comchem8.org Theoretical studies suggest that open-shell singlet molecular systems, a category that can include certain functionalized PAHs, can exhibit enhanced NLO properties. chem8.org Research on substituted tribenzo[a,d,g]coronenes has shown positive optical limiting performance, indicating the potential of the broader coronene family, including this compound, in this area. mdpi.com
Structure Property Relationships and Design Principles for Naphtho 2,3 a Coronene Derivatives
Influence of Molecular Geometry and Planarity on Electronic Behavior
Theoretical studies on PAHs demonstrate that the HOMO-LUMO gap is a critical parameter influencing their kinetic stability and chemical reactivity. researchgate.net Generally, a larger gap corresponds to greater stability. The size and topology of the PAH are dominant factors; as the π-system extends, the HOMO-LUMO gap tends to decrease. For instance, density functional theory (DFT) calculations have been used to determine the HOMO-LUMO gap for coronene (B32277), providing a baseline to understand how structural modifications in derivatives like naphtho[2,3-a]coronene alter these electronic properties. researchgate.net
Deviations from planarity, whether through steric hindrance or intentional design of contorted structures, disrupt the ideal π-orbital overlap. This disruption directly impacts the electronic coupling within the molecule, leading to changes in the HOMO-LUMO gap and charge transport properties. While planar systems often exhibit efficient charge transport due to strong intermolecular π-π stacking, non-planar or buckled geometries can hinder this process. aps.org However, such distortions also reduce aggregation, which can be beneficial in solution-processed electronic devices. The charge carrier mobility in coronene-based systems is a key property investigated through computational models, which show that molecular arrangement and electronic coupling are critical for determining whether a derivative will be a p-type or n-type semiconductor. researchgate.nettandfonline.com
Effects of Peripheral Functionalization on Optical and Redox Properties
Attaching various functional groups to the periphery of the this compound core is a powerful strategy for tuning its optical and redox characteristics. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—can significantly alter the electron density distribution within the π-system.
This modification directly influences the molecule's absorption and emission spectra. For example, functionalizing coronene hybrids with different groups can modulate their fluorescence emission across the visible and near-infrared regions, from 475 nm to 900 nm. nih.gov Introducing electron-donating groups like methoxy (-OCH₃) or electron-withdrawing groups like cyano (-CN) can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption and fluorescence spectra. A study on substituted tribenzocoronenes demonstrated that a methoxy-substituted derivative exhibited a broad absorption band centered at 451 nm, while a cyano-substituted analog showed a red-shifted absorption peak due to the extension of π-conjugation.
The redox properties, which describe the ease with which a molecule can be oxidized or reduced, are also highly sensitive to peripheral functionalization. Cyclic voltammetry is a common technique used to measure these properties. For a series of functionalized tribenzocoronene derivatives, reversible oxidative waves were observed, with the oxidation potential varying based on the substituent. Derivatives with electron-donating groups are generally easier to oxidize (have lower oxidation potentials) than those with electron-withdrawing groups.
Below is an interactive data table summarizing the effects of different functional groups on the optical and redox properties of selected coronene derivatives, which serve as models for understanding this compound systems.
| Compound ID | Functional Group | Longest Wavelength Absorption (λ_max, nm) | Oxidation Potential (V vs. Fc/Fc⁺) |
| 3a | -OCH₃ (Methoxy) | 451 | 0.66 |
| 3b | -Cl (Chloro) | ~450 | 0.61 |
| 3c | -Br (Bromo) | ~450 | 0.59 |
| 3d | -I (Iodo) | ~450 | 0.60 |
| 3e | -CN (Cyano) | >451 (bathochromic shift) | 0.72 |
| Data derived from studies on substituted tribenzo[a,d,g]coronene derivatives. |
Investigations into Contorted and Non-Planar Naphthocoronene Architectures
While planarity is often sought for maximizing electronic delocalization, there is growing interest in creating contorted and non-planar naphthocoronene architectures. epa.gov These three-dimensional structures can exhibit unique properties, including improved solubility and processability, by disrupting the strong π-π stacking that often leads to aggregation and low solubility in planar PAHs. epa.govresearchgate.net
One effective method for inducing non-planarity is the introduction of sterically demanding groups on the periphery of the molecule. Another sophisticated approach involves fusing helicene moieties—ortho-fused aromatic rings that adopt a helical shape—to the coronene core. This creates a class of molecules known as "coronenohelicenes." tandfonline.com The fusion of one or more helicene units into the bay regions of a coronene-based structure forces the entire molecule out of planarity. tandfonline.com
The synthesis of a double nih.govhelicene fused to a perylene-based coronene core results in a system with dynamic chirality and distinct regioisomers. tandfonline.com These contorted molecules exhibit fascinating optical properties. For instance, they absorb light in the visible region and show bright green fluorescence, with emission maxima around 496-498 nm and 530-532 nm. tandfonline.com Despite the structural distortion, the fundamental coronene absorption bands remain prominent, appearing between 358 nm and 378 nm. tandfonline.com Such non-planar nanographenes are being explored for their potential in supramolecular chemistry, where their unique shapes can be used to create host-guest complexes with other molecules. epa.govresearchgate.net
Chiroptical Properties of Chiral Naphthocoronene Analogs
Introducing chirality into the this compound framework opens up possibilities for applications in chiroptical materials, which interact differently with left- and right-circularly polarized light. Chirality can be imparted by attaching chiral side groups or by creating an inherently chiral, non-planar molecular skeleton.
Helicenes and their derivatives are prime examples of inherently chiral PAHs. researchgate.net When a helicene unit is fused to a coronene core, the resulting molecule is chiral and can exist as one of two enantiomers (M or P configuration), provided it does not have a plane of symmetry. tandfonline.com These chiral coronene analogs exhibit significant chiroptical activity, which can be measured using techniques like electronic circular dichroism (ECD).
Future Prospects and Interdisciplinary Research Frontiers
Challenges and Opportunities in Scalable Synthesis of Expanded PAHs
The synthesis of expanded PAHs like Naphtho[2,3-a]coronene presents a significant hurdle for their widespread study and application. A primary challenge is the inherent low solubility of these large, planar molecules in common organic solvents, which complicates purification and processing. Furthermore, achieving precise regioselectivity to construct complex, multi-annulated ring systems without undesirable side products requires sophisticated synthetic strategies.
Traditional methods often involve multi-step processes with modest yields. However, these challenges open opportunities for innovation in synthetic chemistry. Key areas of development include:
Solution-Phase Synthesis: Methods such as the Scholl reaction, which involves oxidative cyclodehydrogenation of precursor molecules, remain a cornerstone. The opportunity lies in developing new catalyst systems that operate under milder conditions to avoid decomposition and improve yields.
Gas-Phase Synthesis: High-temperature, gas-phase reactions mimic combustion and astrophysical environments where PAHs are naturally formed. chemistryviews.org Investigating mechanisms like hydrogen abstraction–acetylene addition (HACA) and hydrogen abstraction–vinylacetylene addition (HAVA) could provide pathways for the controlled, scalable synthesis of specific large PAHs, including coronene (B32277) and its derivatives. chemistryviews.org For example, the gas-phase synthesis of coronene has been achieved through a stepwise ring annulation involving the reaction of the 7-benzo[ghi]perylenyl radical with acetylene. chemistryviews.org
On-Surface Synthesis: This bottom-up approach involves depositing molecular precursors onto a catalytic metal surface and inducing cyclization reactions via thermal annealing. This technique offers unparalleled control over the final structure and allows for the creation of atomically precise graphene nanoribbons and other carbon nanostructures where this compound could serve as a key building block.
Overcoming these synthetic barriers is critical for producing the quantities of high-purity this compound needed for thorough characterization and device fabrication.
Advanced Characterization Techniques for Complex Naphthocoronene Assemblies
Due to their low solubility and tendency to aggregate, characterizing complex assemblies of this compound requires high-resolution, surface-sensitive techniques. Traditional bulk characterization methods are often insufficient to probe the nuanced structural and electronic properties of their monolayers or nanoscale architectures.
The frontier of characterization lies in combining microscopic imaging with spectroscopic analysis to build a comprehensive picture of molecular arrangement, intermolecular interactions, and electronic behavior at interfaces. For closely related PAHs, several advanced techniques have proven indispensable:
Scanning Tunneling Microscopy (STM): STM is a powerful tool for visualizing individual molecules and their self-assembled structures on conductive substrates with sub-molecular resolution. Studies on coronene and naphtho[2,3-a]pyrene (B32191) have successfully elucidated their 2D packing arrangements, revealing the formation of highly ordered monolayers and chiral domains. acs.orgnih.gov This technique would be essential for understanding how this compound molecules arrange themselves on various surfaces.
Photoelectron Spectroscopy (UPS and XPS): Ultraviolet Photoelectron Spectroscopy (UPS) and X-ray Photoelectron Spectroscopy (XPS) are used to probe the electronic structure of molecular films. For instance, these methods were used to measure the molecular orbital energies of a naphtho[2,3-a]pyrene film on a gold surface, revealing the formation of a significant interface dipole. nih.gov Such measurements are crucial for understanding charge injection barriers in potential electronic devices based on Naphthocoronene.
Atomic Force Microscopy (AFM): AFM can provide topographical information on insulating surfaces and can be operated in various modes to probe mechanical and electronic properties of molecular assemblies.
| Technique | Information Obtained | Relevance for Naphthocoronene Assemblies |
| Scanning Tunneling Microscopy (STM) | Real-space imaging of molecular packing, orientation, and defects at sub-molecular resolution. | Determining the self-assembly behavior on conductive substrates like gold or graphite. |
| Photoelectron Spectroscopy (UPS/XPS) | Measurement of molecular orbital energies, work function, and interfacial electronic structure. | Understanding charge transport properties and energy level alignment at interfaces with electrodes. |
| Atomic Force Microscopy (AFM) | High-resolution topographical imaging of molecular layers on various substrates. | Characterizing film morphology and thickness on both conductive and insulating surfaces. |
These advanced techniques are vital for establishing the structure-property relationships that govern the performance of Naphthocoronene-based materials.
Computational Design of Novel Naphthocoronene-Based Materials with Tunable Properties
Computational modeling has become an indispensable tool for accelerating the discovery and design of new materials. For complex molecules like this compound, quantum chemical calculations, particularly Density Functional Theory (DFT), provide profound insights into their intrinsic properties and predictive power for designing novel functional materials.
DFT calculations can be employed to:
Predict Electronic and Optical Properties: By calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, researchers can predict the electronic bandgap, absorption spectra, and charge transport characteristics of this compound and its derivatives.
Simulate Self-Assembly: Modeling intermolecular interactions (e.g., π-π stacking, van der Waals forces) allows for the prediction of stable 2D self-assembled structures on surfaces. For example, DFT calculations were used to determine the interaction energy and stable adsorption sites for coronene within a molecular template, corroborating STM observations. acs.org
Guide Synthetic Efforts: Computational screening of potential derivatives with tailored functional groups can identify promising candidates with desired properties (e.g., enhanced solubility, specific electronic levels) before embarking on challenging synthetic work. This rational design approach saves significant time and resources.
| Computational Method | Predicted Property | Application in Material Design |
| Density Functional Theory (DFT) | HOMO/LUMO energies, interaction energies, molecular geometry, electronic density of states. | Predicting electronic behavior, guiding the design of host-guest systems, and understanding self-assembly. |
| Molecular Dynamics (MD) | Simulation of molecular motion and large-scale assembly over time. | Understanding the dynamics of film formation and predicting the morphology of bulk materials. |
The synergy between computational prediction and experimental validation is a powerful paradigm for developing Naphthocoronene-based materials with precisely tuned properties for specific applications.
Integration of Naphthocoronenes into Multicomponent Functional Systems
The ultimate goal for this compound and other expanded PAHs is their successful integration into functional multicomponent systems. Their rigid structure and rich electronic character make them ideal components for a variety of advanced applications, moving beyond single-molecule studies to the creation of complex, functional architectures.
Future research frontiers in this area include:
Host-Guest Architectures: The planar surface of this compound can act as a template or host for other molecules. As demonstrated with coronene, which can be selectively adsorbed onto a polycyclic aromatic diimide monolayer, such systems allow for the construction of controllable, multi-component supramolecular layers. acs.org These architectures could be used for sensing, catalysis, or creating layered electronic structures.
Molecular Electronics: The high charge carrier mobility predicted for large PAHs makes this compound a compelling candidate for the active layer in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs). Integration requires careful engineering of interfaces with dielectric layers and electrodes to ensure efficient charge injection and transport.
Carbon Nanostructure Precursors: As a segment of graphene, this compound could be used as a molecular seed for the bottom-up synthesis of atomically precise graphene nanoribbons. Polymerization of functionalized Naphthocoronene derivatives on a catalytic surface could lead to novel carbon nanomaterials with tailored widths and edge structures, and consequently, finely tuned electronic properties.
The successful integration of Naphthocoronenes into these systems will require interdisciplinary collaboration between chemists, physicists, and materials engineers to bridge the gap from molecular design to functional device.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Naphtho[2,3-a]coronene, and how can purity be validated?
- Methodology : Synthesis typically involves cyclodehydrogenation of polycyclic precursors under controlled thermal or catalytic conditions. Post-synthesis purification via column chromatography or recrystallization is critical. Purity validation requires high-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation .
- Safety : Experiments must adhere to strict protocols, including PPE (gloves, lab coats, masks) and proper waste disposal to mitigate toxicity risks .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?
- Methodology :
- UV-Vis Spectroscopy : Identifies π-π* transitions and optical absorption edges.
- Mass Spectrometry (MS) : Determines molecular weight (302.38 g/mol) and fragmentation patterns.
- Raman Spectroscopy : Probes vibrational modes linked to carbon-carbon bond configurations.
Comparative analysis with computational simulations (e.g., PPP-CI) enhances interpretation .
Advanced Research Questions
Q. How do computational methods like PPP-CI and TDDFT differ in predicting this compound’s optical absorption spectra?
- Methodology :
- PPP-CI (Pariser–Parr–Pople Configuration Interaction) : Captures electron correlations in π-conjugated systems, yielding accurate low-energy transitions but requiring screened parameters to match experimental data.
- TDDFT (Time-Dependent Density Functional Theory) : Efficient for larger systems but often underestimates high-energy excitations.
Discrepancies arise in the 4.75–6.6 eV range, necessitating experimental validation via synchrotron-based spectroscopy .
Q. How should researchers address contradictions between experimental and computational data for this compound’s excited-state configurations?
- Methodology :
- Step 1 : Cross-validate computational models (e.g., PPP-CI vs. TDDFT) using benchmark experimental spectra.
- Step 2 : Analyze wavefunction contributions to identify dominant excitations (e.g., |H→L+1⟩ transitions).
- Step 3 : Extend experimental measurements beyond 4.9 eV to resolve high-energy discrepancies .
Q. What experimental designs are optimal for assessing this compound’s toxicity in vivo?
- Methodology :
- Dose Randomization : Administer varying concentrations (e.g., 5–50 mg/kg) to rodent models to establish dose-response relationships.
- Bias Mitigation : Use risk-of-bias questionnaires (e.g., Table C-7 in evidence) to evaluate randomization, blinding, and outcome reporting .
Q. How can researchers ensure reproducibility in this compound’s photophysical studies?
- Methodology :
- Standardized Protocols : Document solvent polarity, temperature, and excitation wavelengths.
- Collaborative Validation : Share datasets via open-access repositories and replicate results across independent labs.
- Quality Control : Use internal standards (e.g., coronene derivatives) for instrument calibration .
Methodological Frameworks
Q. What frameworks (e.g., FINER criteria) guide the formulation of rigorous research questions for this compound studies?
- Methodology : Apply the FINER criteria:
- Feasible : Ensure access to specialized equipment (e.g., HPLC-MS).
- Novel : Explore understudied properties like triplet-state dynamics.
- Ethical : Adhere to toxicity disposal guidelines.
- Relevant : Align with PAH research gaps in environmental or biomedical contexts .
Key Challenges and Future Directions
- Challenge : Limited experimental data above 4.9 eV for optical spectra validation.
- Challenge : Computational scalability for larger coronene derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
